molecular formula C21H15ClN2O2S B11347231 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide

Cat. No.: B11347231
M. Wt: 394.9 g/mol
InChI Key: HBCGZIIOWIEEKZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide typically involves the reaction of 2-aminobenzothiazole with 3-chlorophenoxyacetic acid in the presence of coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. The reaction is carried out in a solvent like dimethyl formamide under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The benzothiazole moiety is known to interact with various molecular targets, including enzymes and receptors, which can result in antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide is unique due to the presence of both benzothiazole and chlorophenoxy moieties, which contribute to its distinct chemical and biological properties. Its specific structure allows for unique interactions with bacterial targets, making it a promising candidate for antibacterial applications.

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide

InChI

InChI=1S/C21H15ClN2O2S/c22-15-6-4-8-17(12-15)26-13-20(25)23-16-7-3-5-14(11-16)21-24-18-9-1-2-10-19(18)27-21/h1-12H,13H2,(H,23,25)

InChI Key

HBCGZIIOWIEEKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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